molecular formula C15H16N2O2 B188696 [Bis(4-methoxyphenyl)methylidene]hydrazine CAS No. 20114-55-0

[Bis(4-methoxyphenyl)methylidene]hydrazine

Cat. No. B188696
CAS RN: 20114-55-0
M. Wt: 256.3 g/mol
InChI Key: PXQXFZBYTZILJD-UHFFFAOYSA-N
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Description

[Bis(4-methoxyphenyl)methylidene]hydrazine, also known as BMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMH is a hydrazone derivative that has been synthesized and studied extensively for its biological properties.

Mechanism Of Action

The mechanism of action of [Bis(4-methoxyphenyl)methylidene]hydrazine is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. [Bis(4-methoxyphenyl)methylidene]hydrazine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.

Biochemical And Physiological Effects

[Bis(4-methoxyphenyl)methylidene]hydrazine has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase II activity, induction of apoptosis in cancer cells, and antibacterial and antifungal properties. [Bis(4-methoxyphenyl)methylidene]hydrazine has also been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of [Bis(4-methoxyphenyl)methylidene]hydrazine is its versatility as a building block for the synthesis of new compounds. [Bis(4-methoxyphenyl)methylidene]hydrazine can react with various functional groups to form new compounds with unique properties, making it a valuable tool for the development of new materials and therapeutic agents. However, one of the limitations of [Bis(4-methoxyphenyl)methylidene]hydrazine is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of [Bis(4-methoxyphenyl)methylidene]hydrazine, including the development of new therapeutic agents for the treatment of cancer and infectious diseases, the synthesis of new organic materials with unique properties, and the investigation of the mechanism of action of [Bis(4-methoxyphenyl)methylidene]hydrazine. Further studies are needed to fully understand the potential applications of [Bis(4-methoxyphenyl)methylidene]hydrazine and to develop new compounds based on its structure and properties.
Conclusion
In conclusion, [Bis(4-methoxyphenyl)methylidene]hydrazine is a versatile hydrazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. [Bis(4-methoxyphenyl)methylidene]hydrazine can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate and has been extensively studied for its biological properties. [Bis(4-methoxyphenyl)methylidene]hydrazine has been shown to have anticancer, antibacterial, and antifungal properties, and can be used as a building block for the synthesis of new materials. Further studies are needed to fully understand the potential applications of [Bis(4-methoxyphenyl)methylidene]hydrazine and to develop new compounds based on its structure and properties.

Synthesis Methods

[Bis(4-methoxyphenyl)methylidene]hydrazine can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the product is obtained after purification through recrystallization. The purity of the synthesized product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

[Bis(4-methoxyphenyl)methylidene]hydrazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, [Bis(4-methoxyphenyl)methylidene]hydrazine has been investigated for its anticancer properties. Studies have shown that [Bis(4-methoxyphenyl)methylidene]hydrazine can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. [Bis(4-methoxyphenyl)methylidene]hydrazine has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In biochemistry, [Bis(4-methoxyphenyl)methylidene]hydrazine has been used as a reagent for the detection of aldehydes and ketones in biological samples. [Bis(4-methoxyphenyl)methylidene]hydrazine reacts with aldehydes and ketones to form stable hydrazones, which can be detected through various analytical techniques, including HPLC and mass spectrometry.
In material science, [Bis(4-methoxyphenyl)methylidene]hydrazine has been used as a building block for the synthesis of new organic materials. [Bis(4-methoxyphenyl)methylidene]hydrazine can react with various functional groups to form new compounds with unique properties, making it a versatile building block for the development of new materials.

properties

CAS RN

20114-55-0

Product Name

[Bis(4-methoxyphenyl)methylidene]hydrazine

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

bis(4-methoxyphenyl)methylidenehydrazine

InChI

InChI=1S/C15H16N2O2/c1-18-13-7-3-11(4-8-13)15(17-16)12-5-9-14(19-2)10-6-12/h3-10H,16H2,1-2H3

InChI Key

PXQXFZBYTZILJD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)OC

Other CAS RN

20114-55-0

solubility

6.3 [ug/mL]

Origin of Product

United States

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